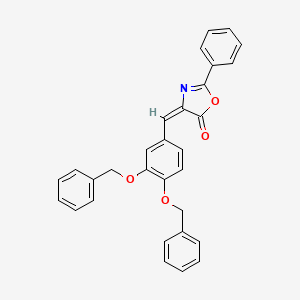

4-(3,4-Bis(benzyloxy)benzylidene)-2-phenyloxazol-5(4H)-one

Beschreibung

4-(3,4-Bis(benzyloxy)benzylidene)-2-phenyloxazol-5(4H)-one is a heterocyclic oxazolone derivative characterized by a benzylidene moiety substituted with two benzyloxy groups at the 3- and 4-positions. This compound belongs to a broader class of 2-phenyloxazol-5(4H)-ones, which are widely studied for their synthetic versatility and biological activities, including anticonvulsant, antimicrobial, and sensitization properties .

Eigenschaften

CAS-Nummer |

15342-57-1 |

|---|---|

Molekularformel |

C30H23NO4 |

Molekulargewicht |

461.5 g/mol |

IUPAC-Name |

(4E)-4-[[3,4-bis(phenylmethoxy)phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one |

InChI |

InChI=1S/C30H23NO4/c32-30-26(31-29(35-30)25-14-8-3-9-15-25)18-24-16-17-27(33-20-22-10-4-1-5-11-22)28(19-24)34-21-23-12-6-2-7-13-23/h1-19H,20-21H2/b26-18+ |

InChI-Schlüssel |

NIEPOSGFJWLXAW-NLRVBDNBSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C/3\C(=O)OC(=N3)C4=CC=CC=C4)OCC5=CC=CC=C5 |

Kanonische SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4)OCC5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Bis(benzyloxy)benzylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 3,4-bis(benzyloxy)benzaldehyde with 2-phenyloxazol-5(4H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3,4-Bis(benzyloxy)benzylidene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The benzylidene group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of nitro or halogen groups on the benzylidene ring.

Wissenschaftliche Forschungsanwendungen

4-(3,4-Bis(benzyloxy)benzylidene)-2-phenyloxazol-5(4H)-one has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-(3,4-Bis(benzyloxy)benzylidene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets. The benzylidene group can interact with enzymes or receptors, leading to modulation of biological pathways. The oxazol-5(4H)-one ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one (–2):

This compound features a single methoxy group at the para position of the benzylidene ring. The methoxy group is electron-donating, enhancing resonance stabilization but reducing lipophilicity compared to the target compound’s benzyloxy groups. This derivative serves as a key intermediate in synthesizing sulfonamide-linked analogs .- (E)-4-(Ethoxymethylene)-2-phenyloxazol-5(4H)-one (Oxazolone, ): The ethoxymethylene substituent confers extreme skin sensitization potency due to its electrophilic α,β-unsaturated carbonyl system, which readily reacts with nucleophilic residues in proteins .

- 4-(3,4-Dimethoxybenzylidene)-2-phenyloxazol-5(4H)-one (CAS 5415-56-5, ): The dimethoxy substitution pattern resembles the target compound but lacks benzyloxy groups.

Heterocyclic Hybrids

Thiazole-Oxazolone Hybrids (BTBO1-BTBO13, –4):

These derivatives incorporate a thiazole ring fused to the oxazolone core. The thiazole moiety introduces additional hydrogen-bonding sites and aromaticity, which may enhance anticonvulsant activity compared to the target compound’s simpler structure .Pyrazole-Substituted Oxazolones (PBO1-PBO15, ):

Substitution with pyrazole rings at the C-4 position introduces conformational rigidity and diverse electronic effects. These compounds exhibit distinct structure-activity relationships (SARs) in biological assays, likely due to pyrazole’s ability to modulate π-π stacking interactions .

Physicochemical Properties

Table 1: Key Physicochemical Comparisons

- Lipophilicity : The target compound’s benzyloxy groups increase logP values compared to methoxy or hydrogen substituents, favoring membrane penetration but complicating aqueous solubility .

- Melting Points : Derivatives with bulky substituents (e.g., benzyloxy) typically exhibit higher melting points due to reduced molecular flexibility .

Anticonvulsant Activity

- Thiazole-oxazolone hybrids (BTBO1-BTBO13) demonstrate superior anticonvulsant activity in rodent models compared to simpler oxazolones, attributed to thiazole’s synergistic effects on GABA receptor modulation .

- Pyrazole-substituted derivatives (PBO1-PBO15) show variable activity depending on aryl substituents, highlighting the importance of substituent electronic profiles .

Skin Sensitization

Enzyme Inhibition

- Sulfonamide groups enable strong zinc-binding interactions in enzyme active sites .

Biologische Aktivität

4-(3,4-Bis(benzyloxy)benzylidene)-2-phenyloxazol-5(4H)-one is a synthetic compound belonging to the oxazoline family, characterized by its unique structural features that include multiple benzyloxy groups and a phenyloxazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antibacterial, and anticancer properties.

- Molecular Formula : C23H17NO3

- Molecular Weight : 355.39 g/mol

- Melting Point : Approximately 165-167 °C

- Structure : The compound features an oxazole ring, which is known for its biological activity, particularly in drug development.

Antibacterial Activity

Research indicates that compounds structurally related to 4-(3,4-Bis(benzyloxy)benzylidene)-2-phenyloxazol-5(4H)-one exhibit significant antibacterial properties. Studies have shown that derivatives of oxazolines can inhibit the growth of various bacterial strains. For example, a related compound demonstrated good to moderate antibacterial activity against a range of microorganisms, suggesting a potential for further development in this area .

Antifungal and Anti-inflammatory Properties

In addition to antibacterial effects, similar compounds have been reported to possess antifungal and anti-inflammatory activities. The presence of benzyloxy groups enhances the interaction with biological targets, potentially leading to more effective therapeutic agents .

Study on Antimicrobial Activity

A study focused on the synthesis and evaluation of various oxazoline derivatives found that compounds with similar structures to 4-(3,4-Bis(benzyloxy)benzylidene)-2-phenyloxazol-5(4H)-one exhibited notable antimicrobial activity. The synthesized compounds were screened against standard bacterial strains, revealing effective inhibition at varying concentrations .

Anti-cancer Potential

Research has also explored the anticancer potential of oxazole derivatives. In vitro studies have indicated that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. This suggests that 4-(3,4-Bis(benzyloxy)benzylidene)-2-phenyloxazol-5(4H)-one may also contribute to anticancer strategies .

The exact mechanism by which 4-(3,4-Bis(benzyloxy)benzylidene)-2-phenyloxazol-5(4H)-one exerts its biological effects is still under investigation. However, preliminary studies suggest it may interact with key enzymes and receptors involved in disease pathways. The binding affinity studies indicate that this compound could modulate the activity of proteins associated with inflammation and infection .

Comparative Analysis

The following table summarizes the biological activities of 4-(3,4-Bis(benzyloxy)benzylidene)-2-phenyloxazol-5(4H)-one in comparison with related compounds:

| Compound Name | Antibacterial Activity | Antifungal Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|---|

| 4-(3,4-Bis(benzyloxy)benzylidene)-2-phenyloxazol-5(4H)-one | Moderate | Yes | Yes | Potential |

| 3-[4-Benzylidene-5-oxo-2-phenyl]quinazolinones | Strong | Moderate | Yes | Yes |

| 2-Phenyloxazol-5(4H)-one | Weak | No | No | Limited |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.